molecular formula C16H15NO3S B13388690 (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile

(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile

Cat. No.: B13388690
M. Wt: 301.4 g/mol
InChI Key: AKXOEGAYYADGKT-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile (CAS: 394655-17-5) is a nitrile-containing organic compound featuring a 3-methoxyphenyl group attached to an acetonitrile backbone and a 4-methylphenylsulfonyl (tosyl) substituent. Its molecular formula is C₁₆H₁₅NO₃S (MW: 301.36 g/mol) . The sulfonyl group enhances electrophilicity and stability, making it valuable in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the preparation of bioactive molecules, particularly those requiring steric bulk and electronic modulation .

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-15(9-7-12)21(18,19)16(11-17)13-4-3-5-14(10-13)20-2/h3-10,16H,1-2H3

InChI Key

AKXOEGAYYADGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Aromatic Sulfonyl Chloride

  • React 4-methylbenzenesulfonyl chloride with 3-methoxyphenyl derivatives, typically via electrophilic aromatic substitution or sulfonylation of the phenol derivative.
  • Conditions involve pyridine or triethylamine as a base and a suitable solvent like dichloromethane.

Step 2: Formation of the Acetonitrile Moiety

  • The sulfonyl chloride intermediate reacts with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide.
  • This step involves nucleophilic substitution at the sulfonyl group, forming the nitrile linkage.

Step 3: Purification and Characterization

  • The final compound is purified via column chromatography or recrystallization.
  • Characterization includes NMR, IR, and mass spectrometry to confirm structure.

Alternative Route: Decarboxylation and Aldoxime Reactions

Based on patent literature, an alternative route involves decarboxylation of aromatic acids followed by aldoxime reactions, which can be adapted for the synthesis of substituted nitriles.

Step 1: Decarboxylation of Aromatic Carboxylic Acids

  • Starting from 3-methoxybenzoic acid derivatives, decarboxylation is achieved using potassium phosphate or similar reagents at elevated temperatures.

Step 2: Formation of Aldoximes

  • The decarboxylated intermediate reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) to form aldoximes.

Step 3: Conversion to Nitrile

  • The aldoxime undergoes dehydration, often using phase-transfer catalysts or dehydrating agents like phosphorus oxychloride, to yield the nitrile.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Nucleophilic coupling Aromatic halides, acetonitrile, strong base Aromatic preparation → sulfonylation → coupling Straightforward, versatile Requires multiple steps, potential side reactions
Sulfonylation + nitrile formation Sulfonyl chlorides, acetonitrile, bases Sulfonylation → nucleophilic substitution High selectivity Sensitive to moisture, requires purification
Decarboxylation + aldoxime Aromatic acids, hydroxylamine, dehydrating agents Decarboxylation → aldoxime → dehydration Cost-effective, operationally simple Limited to suitable precursors, longer reaction times

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes oxidation under controlled conditions to form carboxylic acid derivatives. In related acetonitrile compounds, oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields α-keto acids or amides, depending on the solvent system . For example:

R—C≡NKMnO4,H2OR—COOH+NH3\text{R—C≡N} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{R—COOH} + \text{NH}_3

The sulfonyl group remains inert under mild oxidative conditions but may decompose at elevated temperatures.

Nucleophilic Substitution

The sulfonyl moiety facilitates nucleophilic displacement reactions. In analogs like N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, the sulfonyl group acts as a leaving group in SN2 reactions with amines or alkoxides. For this compound, reactions with primary amines (e.g., methylamine) produce substituted acetamides:

Ar—SO2CH2—CN+R—NH2Ar—SO2CH2—NH—R+HCN\text{Ar—SO}_2—\text{CH}_2—\text{CN} + \text{R—NH}_2 \rightarrow \text{Ar—SO}_2—\text{CH}_2—\text{NH—R} + \text{HCN}

Conditions: Dichloromethane, triethylamine, 25–40°C.

Reduction Reactions

The nitrile group is reducible to primary amines using catalysts like Raney nickel or lithium aluminum hydride (LiAlH₄) :

R—C≡NLiAlH4R—CH2NH2\text{R—C≡N} \xrightarrow{\text{LiAlH}_4} \text{R—CH}_2—\text{NH}_2

In one study, derivatives of acetonitrile showed enhanced bioactivity after reduction, suggesting potential pharmacological relevance .

Electrophilic Aromatic Substitution

The methoxy-substituted phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy group due to its strong electron-donating effect. Example conditions:

  • Nitration : HNO₃/H₂SO₄, 0–5°C

  • Bromination : Br₂/FeBr₃, 25°C

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids or amides under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl, reflux → Carboxylic acid

  • Basic hydrolysis : NaOH/H₂O₂ → Amide intermediate

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

  • Photolysis : UV irradiation (254 nm) cleaves the sulfonyl group, forming phenyl radicals.

Scientific Research Applications

(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl rings, sulfonyl/sulfanyl groups, or nitrile modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Key Substituents CAS Number Key References
(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile C₁₆H₁₅NO₃S 3-MeO-Ph, 4-Me-Ph-SO₂, CN 394655-17-5
4-[(4-Methoxyphenyl)thio]benzonitrile C₁₄H₁₁NOS 4-MeO-Ph-S, CN N/A
Hydroxy(4-methylphenyl)acetonitrile C₉H₉NO 4-Me-Ph, OH, CN 4815-10-5
(S)-2,2-Diphenyl-2-(1-Tosylpyrrolidin-3-yl)acetonitrile C₂₆H₂₅N₂O₂S Tosyl, CN, diphenyl, pyrrolidine 133099-09-9
2-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)acetonitrile C₉H₈ClNO₄S₂ 4-Cl-Ph-SO₂, Me-SO₂, CN 56075-44-6
(3-Methoxyphenyl)acetonitrile C₉H₉NO 3-MeO-Ph, CN 19924-43-7

Key Research Findings

Sulfonyl Impact : The tosyl group reduces enzymatic activity in some contexts (e.g., HMG-CoA inhibition) but enhances drug half-life in others (e.g., Darifenacin) .

Fluorination Effects : Fluorinated methoxyphenyl analogs show improved membrane permeability but require careful toxicity management .

Chiral Tosyl Derivatives : Steric hindrance from the tosyl group enables enantioselective synthesis in complex molecules .

Biological Activity

(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile is a synthetic compound with the molecular formula C₁₆H₁₅N₁O₃S. Its unique structure features a methoxy group and a sulfonyl group, which may contribute to its biological activities. This article explores its potential biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula: C₁₆H₁₅N₁O₃S
  • Molar Mass: Approximately 301.36 g/mol
  • Appearance: White solid
  • Solubility: Soluble in ethanol, dimethylformamide, and dichloromethane; slightly soluble in formamide.

Studies indicate that compounds similar to this compound can influence cellular processes, particularly in the context of induced pluripotent stem cells (iPSCs). For instance, derivatives of this compound have been shown to enhance the expression and stabilization of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells . This suggests that the compound may have applications in regenerative medicine.

Potential Applications

  • Regenerative Medicine: The ability to induce pluripotency in somatic cells positions this compound as a potential agent for developing therapies without ethical concerns associated with embryonic stem cells.
  • Pesticide Development: Its chemical properties suggest potential utility in agricultural chemicals, particularly as a pesticide.

Synthesis Methods

The synthesis of this compound can be achieved through multi-step synthetic routes. Common methods include:

  • Reactions involving phenolic compounds : Using catalytic amounts of sodium hydroxide to facilitate reactions between 4-methoxybenzaldehyde and other aromatic ketones.
  • Mechanochemical processes : These methods promote environmentally friendly synthesis by minimizing solvent use and waste generation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-MethoxybenzenesulfonamideC₉H₉N₁O₂SContains a sulfonamide group; used in pharmaceuticals.
4-MethylbenzenesulfonamideC₉H₉N₁O₂SSimilar sulfonamide structure; potential antimicrobial activity.
3-Methoxyphenylacetic acidC₉H₁₀O₃Carboxylic acid functionality; used in organic synthesis.
4-MethylphenolC₇H₈OSimple phenolic compound; used in industrial applications.

The unique combination of functional groups in this compound may enhance its reactivity and potential applications compared to these similar compounds.

Case Studies

Research has highlighted the effectiveness of related acetonitrile derivatives in promoting cellular reprogramming. A study identified that certain derivatives could replace Oct3/4 for generating iPSCs, indicating their significant role in stem cell biology . This finding underscores the potential of this compound as a candidate for further exploration in therapeutic contexts.

Q & A

Q. What are the recommended synthetic routes for (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves sulfonylation and nitrile-group introduction. A plausible route includes:

Sulfonation : Reacting 4-methylbenzenesulfonyl chloride with a 3-methoxyphenyl precursor under basic conditions (e.g., pyridine) to form the sulfonyl intermediate .

Nitrile Formation : Coupling the sulfonyl intermediate with acetonitrile derivatives via nucleophilic substitution or cyanation reactions (e.g., using KCN or TMSCN under palladium catalysis) .
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., acetonitrile or DMSO), and catalyst loading. Monitor yields via HPLC and characterize intermediates with NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at C3, sulfonyl at C4). Compare shifts with analogous compounds (e.g., 3-(4-hydroxy-3-methyl-phenyl)propanenitrile) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of -SO2_2- group) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar acrylonitrile derivatives .
  • HPLC-PDA : Assess purity (>97% by GC) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential cyanide release from nitrile hydrolysis.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store at 0–6°C in airtight containers to avoid decomposition .
  • Spill Management : Neutralize with sodium hypochlorite (bleach) and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splits) may arise from:

  • Tautomerism/Isomerism : Use variable-temperature NMR to detect dynamic equilibria or DFT calculations to model stable conformers .
  • Impurity Interference : Cross-validate with LC-MS to identify co-eluting byproducts (e.g., sulfonic acid derivatives) .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; polar solvents may stabilize charge-separated intermediates .
  • Theoretical Frameworks : Link observations to Hammett parameters or frontier molecular orbital theory to explain electronic effects .

Q. What computational approaches are used to predict the reactivity and environmental fate of this compound?

Methodological Answer:

  • DFT/Molecular Dynamics : Model reaction pathways (e.g., sulfonyl-group hydrolysis) and transition states using Gaussian or ORCA software .
  • Environmental Persistence : Apply EPI Suite to estimate biodegradation half-lives or use quantum mechanical calculations to predict photodegradation products .
  • Toxicity Prediction : Utilize QSAR models (e.g., ECOSAR) to assess ecotoxicity based on nitrile and sulfonyl moieties .

Q. How to design experiments to study the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Laboratory Simulations :
    • Hydrolysis : Expose to aqueous buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
    • Photolysis : Use UV reactors (λ = 254–365 nm) to study sunlight-driven breakdown .
  • Ecotoxicology :
    • Microcosm Studies : Assess effects on soil microbiota (e.g., ATP luminescence assays) .
    • Algal Toxicity : Expose Chlorella vulgaris to 1–100 ppm solutions; measure growth inhibition .
  • Field Monitoring : Deploy passive samplers in wastewater systems to detect bioaccumulation .

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